N-Succinimidyl 4-(2-pyridyldithio)butanoate
Overview
Description
N-Succinimidyl 4-(2-pyridyldithio)butanoate (SPDB) is a bifunctional linker used in antibody-drug conjugation (ADC) . It is a small fragment that can be linked to DM4 conjugates .
Synthesis Analysis
SPDB is typically used for antibody lysine functionalization . It is prepared as previously described .Molecular Structure Analysis
The molecular formula of SPDB is C13H14N2O4S2 . It has a molecular weight of 326.39 .Chemical Reactions Analysis
SPDB is a disulfide linker that is unstable at high glutathione concentrations . It is used in the maytansinoid-based ADC naratuximab emtansine .Physical And Chemical Properties Analysis
SPDB has a density of 1.4±0.1 g/cm3, a boiling point of 480.1±55.0 °C at 760 mmHg, and a flash point of 244.2±31.5 °C .Scientific Research Applications
Protein Thiolation and Conjugation
N-Succinimidyl 4-(2-pyridyldithio)butanoate is utilized in protein thiolation and reversible protein-protein conjugation. Carlsson, Drevin, and Axén (1978) describe its application in introducing thiol groups into proteins such as ribonuclease, gamma-globulin, and others. This reagent allows for the formation of disulphide-linked protein-protein conjugates, which can be split by reduction or thiol-disulphide exchange, making the process reversible (Carlsson, Drevin, & Axén, 1978).
Immunoabsorbent Preparation
Habeeb (1981) details the use of N-Succinimidyl 4-(2-pyridyldithio)butanoate for controlled coupling of proteins to Sepharose gelatin, creating immunoabsorbents. These immunoabsorbents are capable of binding specific antibodies, and the process involves coupling through sulfhydryl-disulfide exchange (Habeeb, 1981).
Molecular Clip for Biomolecule Immobilization
Devouge, Salvagnini, and Marchand‐Brynaert (2005) used N-Succinimidyl 4-(2-pyridyldithio)butanoate for the deposition on inorganic devices and polymer materials. This facilitated surface functionalization with NHS esters, enabling the covalent grafting of biomolecules (Devouge, Salvagnini, & Marchand‐Brynaert, 2005).
Plasma Membrane Isolation
Grunz (1980) describes a method for isolating plasma membranes using N-Succinimidyl 4-(2-pyridyldithio)butanoate. The reagent is covalently linked to protein amino groups in plasma membranes, allowing for their separation and recovery after treatment with 2-mercaptoethanol (Grunz, 1980).
Future Directions
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(pyridin-2-yldisulfanyl)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c16-11-6-7-12(17)15(11)19-13(18)5-3-9-20-21-10-4-1-2-8-14-10/h1-2,4,8H,3,5-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHOVKSMJRQOGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCSSC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347476 | |
Record name | N-Succinimidyl 4-(2-pyridyldithio)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Succinimidyl 4-(2-pyridyldithio)butanoate | |
CAS RN |
115088-06-7 | |
Record name | N-Succinimidyl 4-(2-pyridyldithio)butanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115088067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Succinimidyl 4-(2-pyridyldithio)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Pyridyldithio)butanoic acid N-hydroxysuccinimide ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-SUCCINIMIDYL 4-(2-PYRIDYLDITHIO)BUTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAX2C2TAW1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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